molecular formula C19H25NO B1385660 2-Butoxy-N-(2-methylphenethyl)aniline CAS No. 1040689-82-4

2-Butoxy-N-(2-methylphenethyl)aniline

Cat. No.: B1385660
CAS No.: 1040689-82-4
M. Wt: 283.4 g/mol
InChI Key: HCQOAGLZCWQZLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Butoxy-N-(2-methylphenethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

2-Butoxy-N-(2-methylphenethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Butoxy-N-(2-methylphenethyl)aniline is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C_{16}H_{23}N
  • Molecular Weight : 245.36 g/mol
  • CAS Number : 1040689-82-4

This compound features a butoxy group and a methylphenethyl moiety, which contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Cytotoxicity Studies

Cytotoxicity assays reveal the potential of this compound in cancer research. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

Cell LineIC50 (µM)
HeLa30
MCF-745

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a moderate level of cytotoxicity.

Case Studies

  • Case Study on Enzyme Interaction :
    A study investigated the effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to inhibit CYP3A4 activity, potentially affecting the metabolism of co-administered drugs.
  • Neuropharmacological Effects :
    In animal models, administration of the compound resulted in changes in behavior consistent with anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.

Applications in Drug Discovery

Due to its biological activity, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that may enhance efficacy and reduce toxicity.

Properties

IUPAC Name

2-butoxy-N-[2-(2-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-4-15-21-19-12-8-7-11-18(19)20-14-13-17-10-6-5-9-16(17)2/h5-12,20H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOAGLZCWQZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.